molecular formula C10H17NO2 B14634040 (E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one

(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one

Cat. No.: B14634040
M. Wt: 183.25 g/mol
InChI Key: RSWGRAKJAQIIFU-GQCIWFOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one is an organic compound that features a tert-butyl group, an iminomethyl group, and a hydroxyl group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one typically involves the condensation of a suitable aldehyde with a tert-butylamine derivative under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the imine bond. The hydroxyl group can be introduced through subsequent oxidation or reduction reactions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biology, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the imine and hydroxyl groups can interact with biological targets, leading to potential therapeutic applications.

Medicine

In medicine, such compounds may be investigated for their pharmacological properties. The ability to modify the structure through chemical reactions allows for the design of molecules with specific biological activities.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one involves its interaction with molecular targets through its functional groups. The imine group can form hydrogen bonds or coordinate with metal ions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imine-containing molecules, such as Schiff bases, and hydroxyl-containing compounds, such as alcohols and phenols. These compounds share some structural features but differ in their specific functional groups and overall reactivity.

Uniqueness

(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one is unique due to the combination of the tert-butyl, iminomethyl, and hydroxyl groups on a pentenone backbone. This unique structure allows for specific interactions and reactivity that may not be observed in other similar compounds.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(E)-3-(tert-butyliminomethyl)-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C10H17NO2/c1-7(12)9(8(2)13)6-11-10(3,4)5/h6,12H,1-5H3/b9-7+,11-6?

InChI Key

RSWGRAKJAQIIFU-GQCIWFOMSA-N

Isomeric SMILES

C/C(=C(/C=NC(C)(C)C)\C(=O)C)/O

Canonical SMILES

CC(=C(C=NC(C)(C)C)C(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.